molecular formula C10H6F3NO5 B15205515 2-(Carboxy(hydroxy)methyl)-5-(trifluoromethoxy)benzo[d]oxazole

2-(Carboxy(hydroxy)methyl)-5-(trifluoromethoxy)benzo[d]oxazole

Cat. No.: B15205515
M. Wt: 277.15 g/mol
InChI Key: FYQNKCBYBSFEQP-UHFFFAOYSA-N
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Description

2-(Carboxy(hydroxy)methyl)-5-(trifluoromethoxy)benzo[d]oxazole is a heterocyclic compound that features a benzo[d]oxazole core substituted with a carboxy(hydroxy)methyl group and a trifluoromethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Carboxy(hydroxy)methyl)-5-(trifluoromethoxy)benzo[d]oxazole typically involves the formation of the benzo[d]oxazole core followed by the introduction of the carboxy(hydroxy)methyl and trifluoromethoxy substituents. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzo[d]oxazole ring. Subsequent functionalization steps introduce the desired substituents.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The specific conditions and reagents used can vary depending on the desired scale and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Carboxy(hydroxy)methyl)-5-(trifluoromethoxy)benzo[d]oxazole can undergo various chemical reactions, including:

    Oxidation: The carboxy(hydroxy)methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially converting the carboxy(hydroxy)methyl group to an alcohol or other reduced forms.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions can vary, but typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxy(hydroxy)methyl group can yield carboxylic acids, while substitution of the trifluoromethoxy group can produce a variety of substituted benzo[d]oxazole derivatives.

Scientific Research Applications

2-(Carboxy(hydroxy)methyl)-5-(trifluoromethoxy)benzo[d]oxazole has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and potential therapeutic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(Carboxy(hydroxy)methyl)-5-(trifluoromethoxy)benzo[d]oxazole involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzo[d]oxazole derivatives with different substituents, such as:

  • 2-(Carboxy(hydroxy)methyl)-5-methoxybenzo[d]oxazole
  • 2-(Carboxy(hydroxy)methyl)-5-chlorobenzo[d]oxazole
  • 2-(Carboxy(hydroxy)methyl)-5-bromobenzo[d]oxazole

Uniqueness

2-(Carboxy(hydroxy)methyl)-5-(trifluoromethoxy)benzo[d]oxazole is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly interesting for applications where these properties are advantageous, such as in drug design or materials science.

Properties

Molecular Formula

C10H6F3NO5

Molecular Weight

277.15 g/mol

IUPAC Name

2-hydroxy-2-[5-(trifluoromethoxy)-1,3-benzoxazol-2-yl]acetic acid

InChI

InChI=1S/C10H6F3NO5/c11-10(12,13)19-4-1-2-6-5(3-4)14-8(18-6)7(15)9(16)17/h1-3,7,15H,(H,16,17)

InChI Key

FYQNKCBYBSFEQP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1OC(F)(F)F)N=C(O2)C(C(=O)O)O

Origin of Product

United States

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